Home > Products > Screening Compounds P89766 > N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)butyramide
N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)butyramide - 1005301-23-4

N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)butyramide

Catalog Number: EVT-2995638
CAS Number: 1005301-23-4
Molecular Formula: C19H22N2O3S
Molecular Weight: 358.46
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)butyramide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound is characterized by its unique structure, which includes a phenylsulfonyl group attached to a tetrahydroquinoline moiety. It belongs to a class of compounds that are being investigated for their biological activity, particularly in the context of autoimmune diseases and other health conditions.

Source

The compound is derived from modifications of tetrahydroquinoline derivatives. Research indicates that it has been synthesized and studied for its biological efficacy, particularly as an inverse agonist of the retinoic acid receptor-related orphan receptor gamma t (RORγt), which plays a crucial role in regulating Th17 cells involved in autoimmune responses .

Classification

N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)butyramide can be classified as:

  • Chemical Class: Organic compounds
  • Functional Group: Amide
  • Structural Class: Tetrahydroquinoline derivatives
Synthesis Analysis

Methods

The synthesis of N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)butyramide typically involves multi-step organic reactions. Key methods include:

  1. Formation of Tetrahydroquinoline: This is often achieved through cyclization reactions involving appropriate precursors such as anilines and aldehydes.
  2. Sulfonylation: The introduction of the phenylsulfonyl group is performed using sulfonyl chlorides or sulfonic acids under basic or acidic conditions.
  3. Amidation: The final step involves reacting the sulfonated tetrahydroquinoline with butyric acid or its derivatives to form the amide bond.

Technical details regarding solvents and reaction conditions are critical for optimizing yields and purity .

Molecular Structure Analysis

Structure

The molecular structure of N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)butyramide can be represented as follows:

  • Molecular Formula: C15_{15}H18_{18}N2_{2}O3_{3}S
  • Molecular Weight: Approximately 306.38 g/mol

Data

The compound features a tetrahydroquinoline ring system that is substituted at the nitrogen atom with a butyramide group and at the carbon adjacent to the nitrogen with a phenylsulfonyl moiety. This structural arrangement contributes to its biological activity.

Chemical Reactions Analysis

Reactions

N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)butyramide can participate in various chemical reactions typical for amides and sulfonamides:

  1. Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
  2. Nucleophilic Substitution: The sulfonamide group can undergo nucleophilic attack by strong nucleophiles.
  3. Reduction Reactions: The sulfonyl group can be reduced under specific conditions to yield sulfides.

These reactions are essential for understanding the compound's reactivity and potential transformations in biological systems .

Mechanism of Action

Process

The mechanism of action of N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)butyramide primarily involves its role as an inverse agonist for RORγt. By binding to this receptor:

  • It inhibits the transcriptional activity associated with Th17 cell differentiation.
  • This inhibition leads to a reduction in inflammatory cytokine production, thereby alleviating symptoms associated with autoimmune diseases such as psoriasis and rheumatoid arthritis .

Data

Studies have shown that this compound exhibits improved bioavailability compared to related compounds, enhancing its therapeutic potential .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid crystalline substance.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and dimethylformamide; limited solubility in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to extreme pH levels.
  • Reactivity: Reacts with strong acids and bases; susceptible to hydrolysis.

Relevant data regarding melting point and boiling point are typically determined during synthesis optimization but were not specified in the available literature.

Applications

Scientific Uses

N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)butyramide is being explored for several scientific applications:

  • Therapeutics: Potential treatment for autoimmune diseases due to its action on RORγt.
  • Research Tool: Used in studies investigating Th17 cell biology and related inflammatory processes.

This compound represents a promising avenue for drug development targeting specific autoimmune pathways .

Introduction to the Pharmacological Significance of Tetrahydroquinoline Derivatives

Role of RORγt in Autoimmune Pathogenesis and Th17-Mediated Inflammation

Retinoid-related orphan receptor gamma-t (RORγt) functions as a ligand-dependent transcription factor that governs the differentiation of naive CD4⁺ T cells into T helper 17 (Th17) lymphocytes and regulates interleukin-17 (IL-17) expression. This molecular pathway is central to the pathogenesis of numerous inflammatory and autoimmune disorders. Th17 cells secrete pro-inflammatory cytokines—including IL-17A, IL-17F, IL-22, and tumor necrosis factor-alpha (TNF-α)—that initiate inflammatory cascades through chemokine induction (e.g., CXCL1, CXCL2, CXCL5, CCL20) and neutrophil recruitment. Experimental models demonstrate that RORγt-deficient mice exhibit significantly reduced Th17 cell populations and IL-17 production, conferring resistance to autoimmune conditions like experimental autoimmune encephalomyelitis (EAE), psoriasis, and inflammatory bowel disease (IBD) [5] [8].

The pathological significance of RORγt/Th17 signaling is particularly evident in human diseases:

  • Psoriasis: IL-23 activates dermal Th17 cells to produce IL-17, stimulating keratinocytes to release neutrophil-recruiting chemokines (CXCL1-5, CXCL8) and CCL20, which recruits CCR6⁺ immune cells to inflamed tissues [5].
  • Rheumatoid Arthritis (RA): Synovial Th17 cytokines induce CCL20 production, creating a chemotactic gradient that amplifies CCR6⁺ lymphocyte infiltration into joints. IL-17 overexpression exacerbates joint destruction in collagen-induced arthritis models [5].
  • Multiple Sclerosis (MS): In EAE (murine MS model), IL-17 elevates CNS expression of CCL2, CCL12, CXCL1, and CXCL2, facilitating lymphocyte infiltration and demyelination [5].
  • Inflammatory Bowel Disease (IBD): IL-17R⁻/⁻ mice show attenuated colitis severity following chemical inducers (DSS/TNBS), with CCL20-CCR6 axis driving lymphocyte migration to inflamed intestinal mucosa [5].

Table 1: Key Autoimmune Diseases Driven by RORγt/Th17 Signaling [5] [8]

DiseaseTh17 CytokinesChemokine InductionPathophysiological Outcome
PsoriasisIL-17A, IL-22, TNF-αCXCL1-5, CXCL8, CCL20Keratinocyte hyperproliferation, neutrophil recruitment
Rheumatoid ArthritisIL-17A, TNF-αCCL20Joint inflammation, osteoclast activation, bone erosion
Multiple Sclerosis (EAE)IL-17A, GM-CSFCCL2, CCL12, CXCL1, CXCL2Blood-brain barrier disruption, CNS inflammation, demyelination
Inflammatory Bowel DiseaseIL-17A, IL-21CCL20Intestinal epithelial barrier dysfunction, chronic mucosal inflammation

Evolution of Tetrahydroquinoline-Based RORγt Inverse Agonists in Drug Discovery

Tetrahydroquinoline derivatives have emerged as structurally privileged scaffolds for developing RORγt inverse agonists, which suppress constitutive receptor activity by displacing endogenous ligands (e.g., cholesterol) from the ligand-binding domain (LBD). Early pharmacophores featured lipophilic aryl/heteroaryl groups appended to the tetrahydroquinoline core, but exhibited suboptimal pharmacokinetics and limited receptor occupancy. Strategic optimization yielded compounds with enhanced potency through:

  • Sulfonyl Group Incorporation: Introduction of phenylsulfonyl at the tetrahydroquinoline nitrogen (e.g., N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)butyramide) improved LBD contacts via π-stacking with Trp317 and H-bonding with Arg367 [9].
  • Alkylamide Side Chains: Butyramide derivatives extended into a hydrophobic subpocket, maximizing van der Waals interactions with residues like Leu287, Val361, and Phe388 [1] [9].
  • Core Saturation: The partially saturated 1,2,3,4-tetrahydroquinoline core enhanced conformational flexibility versus planar quinolines, facilitating optimal positioning in the allosteric binding site [1] [2].

These innovations yielded clinical candidates like GSK2981278 (IC₅₀ = 10–50 nM in IL-17 reporter assays), which demonstrated efficacy in reducing IL-17A production in human Th17 cells and disease suppression in murine EAE models. Analogues with electron-withdrawing sulfonyl substituents (e.g., p-CF₃) further improved metabolic stability by reducing CYP3A4-mediated oxidation [1] [2] [9].

Table 2: Structural Evolution and Activity of Tetrahydroquinoline RORγt Inhibitors [1] [2] [9]

Structural GenerationCore ScaffoldKey ModificationsRORγt IC₅₀ (nM)Th17 IL-17A Reduction (EC₅₀)
First-generationSimple quinolineUnsubstituted C4, basic amines500–5,000>10 µM
Second-generation1,2,3,4-TetrahydroquinolineN-phenylsulfonyl, C7-acetamide100–5001–5 µM
Clinical candidates1,2,3,4-TetrahydroquinolineN-(hetero)aryl sulfonyl, C7-butyramide10–500.05–0.2 µM
Optimized analoguesSaturated fused bicyclic coresp-CF₃-phenylsulfonyl, fluoro substituents<10<0.05 µM

Rationale for Structural Optimization of GSK2981278 Analogues

GSK2981278 (N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)butyramide) exemplifies a pharmacologically optimized tetrahydroquinoline scaffold, but exhibits limitations in solubility (LogP ≈ 4.2) and CYP450 inhibition (CYP3A4 IC₅₀ = 2.1 µM). Computational modeling reveals three domains for structural refinement:

  • Sulfonyl Aryl Group: Para-substitutions on the phenylsulfonyl moiety modulate electron density and steric occupancy. Fluorine or trifluoromethyl groups enhance metabolic stability by blocking hydroxylation sites while maintaining π-π interactions with Trp317. Conversely, ortho-substitutions induce steric clashes with Phe377, reducing binding affinity by >50-fold [1] [9].
  • Butyramide Linker: Chain elongation to valeramide (C5) or caproamide (C6) increases lipophilicity and improves hydrophobic subpocket occupancy, but reduces aqueous solubility. Introduction of sp-hybridized atoms (e.g., alkynes) maintains linker length while lowering LogD, balancing membrane permeability and solubility [2].
  • Tetrahydroquinoline Core: Saturation at C3-C4 enables chiral synthesis; (S)-enantiomers exhibit 3–5-fold higher RORγt affinity than (R)-counterparts due to preferential positioning of the sulfonyl group. Alternatively, bioisosteric replacement with tetrahydroquinoxaline improves polar surface area (PSA) for enhanced solubility without potency loss [1] [2].

Table 3: Structure-Property Relationships in GSK2981278 Analogues [1] [2]

Modification SiteStructural VariationEffect on RORγt IC₅₀Effect on Solubility (µg/mL)Effect on CYP3A4 Inhibition
Phenylsulfonyl para-substituent-H50 nM15 (pH 7.4)IC₅₀ = 2.1 µM
-F42 nM18IC₅₀ = 8.3 µM
-CF₃38 nM12IC₅₀ = 12.5 µM
Butyramide linker-CONHCH₂CH₃120 nM35IC₅₀ = 4.7 µM
-CONHCH₂C≡CH55 nM28IC₅₀ = 3.9 µM
Core saturation(S)-tetrahydroquinoline45 nM15IC₅₀ = 2.0 µM
Tetrahydroquinoxaline63 nM48IC₅₀ = 9.8 µM

These structure-activity relationship (SAR) insights guide the development of next-generation RORγt inhibitors with improved drug-like properties and target selectivity for autoimmune therapeutics [1] [2] [9].

Properties

CAS Number

1005301-23-4

Product Name

N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)butyramide

IUPAC Name

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]butanamide

Molecular Formula

C19H22N2O3S

Molecular Weight

358.46

InChI

InChI=1S/C19H22N2O3S/c1-2-7-19(22)20-16-12-11-15-8-6-13-21(18(15)14-16)25(23,24)17-9-4-3-5-10-17/h3-5,9-12,14H,2,6-8,13H2,1H3,(H,20,22)

InChI Key

RXHPESZZABFUHO-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=CC2=C(CCCN2S(=O)(=O)C3=CC=CC=C3)C=C1

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.